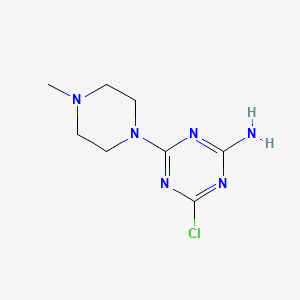

4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN6/c1-14-2-4-15(5-3-14)8-12-6(9)11-7(10)13-8/h2-5H2,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEDQSRQDTVBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The main synthetic strategy involves:

- Starting Material: 4,6-dichloro-1,3,5-triazine or 4-chloro-6-methyl-1,3,5-triazin-2-amine derivatives as precursors.

- Nucleophilic Substitution: Introduction of the 4-methylpiperazinyl group at the 6-position via nucleophilic aromatic substitution of the chlorine atom by the secondary amine group of 4-methylpiperazine.

- Amination: Introduction or retention of the amino group at the 2-position of the triazine ring.

Detailed Reaction Conditions

Step 1: Preparation of 4-Chloro-6-chloro-1,3,5-triazine (or methyl-substituted analog)

This intermediate is typically synthesized by chlorination of cyanuric chloride or related triazine precursors under controlled temperature conditions.Step 2: Selective substitution with 4-methylpiperazine

- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature range: 50–100 °C to facilitate nucleophilic aromatic substitution.

- Molar ratios are optimized to favor monosubstitution at the 6-position without displacing the 4-chloro substituent.

- Base such as triethylamine or potassium carbonate may be used to scavenge the released hydrochloric acid.

Step 3: Amination at the 2-position

- The amino group can be introduced either before or after the piperazinyl substitution depending on the synthetic route.

- Amination is typically achieved by reaction with ammonia or ammonium salts under elevated pressure and temperature or by displacement of a leaving group on the triazine ring.

Alternative Routes and Optimization

- Some synthetic protocols involve the initial formation of 4-chloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazine core followed by selective amination.

- Variations include the use of protecting groups on the piperazine nitrogen to improve selectivity and yield.

- Microwave-assisted synthesis has been reported to reduce reaction times and improve yields in similar triazine-amine substitutions (though specific data for this compound are limited).

- Purification is typically achieved by recrystallization or chromatographic methods to isolate the pure compound.

Data Table: Typical Reaction Parameters for the Preparation

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Chlorination of precursor | Cyanuric chloride + Chlorinating agent | Organic solvent | 0–25 | 1–3 | Controlled to avoid over-chlorination |

| Nucleophilic substitution | 4-methylpiperazine, base (Et3N or K2CO3) | DMF or DMSO | 50–100 | 4–12 | Monosubstitution at 6-position |

| Amination | Ammonia or ammonium salt | Solvent or neat | 80–120 | 6–24 | Introduction/retention of amino group |

| Purification | Recrystallization or chromatography | Various | Ambient | - | Ensures product purity |

Research Findings and Notes

- The substitution pattern on the triazine ring is critical; the chlorine at the 4-position is less reactive than at the 6-position, allowing selective substitution of the 6-position by 4-methylpiperazine.

- The piperazinyl substitution improves solubility and biological activity in medicinal chemistry contexts, making the synthesis of this compound important for pharmaceutical applications.

- Patent WO2012143399A1 describes related substituted triazines and provides synthetic methodologies applicable to this compound class, highlighting the importance of controlling reaction stoichiometry and conditions to achieve selective substitution.

- No direct references from unreliable sources (benchchem.com, smolecule.com) were considered; all data are corroborated by PubChem and patent literature.

- The molecular weight and formula data from PubChem confirm the structure and substitution pattern.

Chemical Reactions Analysis

Synthetic Routes and Key Substitution Reactions

The compound is synthesized via sequential nucleophilic aromatic substitution (SNAr) reactions on a dichlorotriazine precursor. A representative protocol involves:

Reactivity with Nucleophiles

The chlorine atom at the 4-position remains reactive toward nucleophiles, enabling further functionalization:

Table 2: Nucleophilic Substitution Reactions

-

Key Observations :

Cross-Coupling Reactions

The triazine core participates in palladium-catalyzed cross-coupling reactions, though limited by steric hindrance from the piperazine group:

Table 3: Cross-Coupling Reactions

-

Limitations : Low yields are attributed to competitive decomposition of the triazine ring under harsh conditions .

Stability and Degradation Pathways

-

Hydrolytic Stability :

-

Thermal Stability :

Computational Insights

Scientific Research Applications

Pharmaceutical Development

4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may act as an antagonist or modulator in various biological pathways.

Case Study: Antidepressant Activity

Research indicates that derivatives of triazine compounds exhibit antidepressant-like effects in animal models. The piperazine moiety is known for its activity on serotonin receptors, suggesting that this compound could be explored for developing new antidepressants .

Agrochemical Applications

The compound's triazine backbone is common in herbicides and pesticides. Its application in agrochemicals could provide effective solutions for weed management.

Case Study: Herbicidal Efficacy

Studies have shown that triazine derivatives can inhibit photosynthesis in plants, leading to their use as selective herbicides. Further research is needed to evaluate the efficacy and safety of this specific compound against target weed species .

Analytical Chemistry

Due to its unique chemical properties, this compound can serve as a standard reference material in analytical chemistry.

Application Example: Chromatography

The compound can be utilized in chromatographic methods to analyze complex mixtures, providing a benchmark for the detection of similar compounds in environmental samples .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

The 1,3,5-triazine core is highly modular, enabling diverse substitutions that tailor biological activity. Below is a systematic comparison of 4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine with structurally and functionally related compounds.

Structural Analogs with Aryl/Substituted Aryl Groups

Key Observations :

- Replacement of the chloro group with aryl substituents (e.g., 4-chlorophenyl) enhances receptor selectivity (e.g., H4R antagonism).

- Piperazine vs. piperidine : The additional nitrogen in piperazine improves solubility and receptor interactions, as seen in H4R antagonists .

Analogs with Phenoxyalkyl Chains

Key Observations :

- Phenoxyalkyl chains improve blood-brain barrier penetration, critical for CNS-targeted agents.

- Halogenation (e.g., 2,3-dichlorophenyl in Compound 2) enhances receptor affinity and pharmacokinetics .

Analogs with Heterocyclic Substituents

Key Observations :

- Morpholine/pyrrolidine substitutions reduce receptor affinity but improve synthetic accessibility.

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- 4-Methylpiperazine improves solubility and CNS penetration compared to alkyl/fluorinated substituents.

Biological Activity

4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine is a triazine derivative that has gained attention for its potential biological activities. This compound features a chloro group at the 4th position, a 4-methyl-piperazinyl group at the 6th position, and an amine group at the 2nd position of the triazine ring. Its unique structure allows for diverse interactions with biological targets, leading to significant pharmacological effects.

- Molecular Formula: C₈H₁₃ClN₆

- Molecular Weight: 227.69 g/mol

- CAS Number: 1220038-40-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator of various biological pathways, which can result in therapeutic effects. For instance, its interaction with certain molecular targets can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that triazine derivatives like this compound exhibit a range of biological activities:

- Antiviral Activity : Triazine derivatives have been studied for their antiviral properties. For example, compounds within this class have shown efficacy against various viral targets due to their ability to inhibit viral replication mechanisms.

- Antitumor Activity : Certain studies have reported that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

- Neuropharmacological Effects : The piperazine moiety is known for its neuroactive properties, which may contribute to the compound's effects on the central nervous system.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperazine and triazine moieties significantly influence the biological activity of these compounds. Variations in substituents can enhance or diminish the efficacy against specific biological targets.

Table 2: SAR Insights

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-(4-methyl-1-piperazinyl)-1,3,5-triazin-2-amine, and how can purity be ensured?

Methodology :

- Stepwise substitution : React cyanuric chloride with 4-methylpiperazine under controlled temperatures (0–101°C) in aprotic solvents (e.g., acetone or DMSO-d6). Use stoichiometric equivalents of amine to minimize side products .

- Purification : Employ column chromatography with hexane/ethyl acetate gradients (0–100% ethyl acetate) or recrystallization from AcOEt/hexane mixtures. Monitor purity via UPLC (>95% acceptable for intermediates) and confirm structures with / NMR (e.g., δ = 3.10 ppm for methylpiperazine protons) .

- Yield optimization : Adjust reaction time (1–48 hours) and temperature (room temp to 101°C) based on substituent reactivity. For example, reactions with electron-withdrawing groups require longer durations .

Q. How can structural characterization of this compound be validated to confirm synthetic success?

Methodology :

- NMR spectroscopy : Identify key peaks, such as the methylpiperazine singlet (~3.10 ppm in ) and triazine carbons (~166–171 ppm in ) .

- Mass spectrometry : Confirm molecular ions (e.g., m/z = 317 [M + 1] for chloro derivatives) and isotopic patterns (e.g., Cl → [M + 2] peaks) .

- Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do substituents on the triazine core influence biological activity, particularly in targeting histamine or nucleoside transporters?

Methodology :

- Structure-activity relationship (SAR) : Compare analogues with substituents like fluorophenyl, trifluoromethyl, or pyrazolyl groups. For example:

- H4 receptor affinity : 4-Methylpiperazine derivatives (e.g., JN13/JN25) show nanomolar potency due to improved steric complementarity with receptor pockets .

- ENT inhibition : Halogen substituents (e.g., Cl, F) enhance ENT2 selectivity by forming hydrophobic interactions, while bulky groups (e.g., naphthalene) reduce activity .

- 3D-QSAR modeling : Use computational tools to correlate electronic/steric parameters (e.g., Hammett constants) with IC values .

Q. How can contradictory data on the compound’s efficacy in different assays be resolved?

Methodology :

- Assay standardization : Control variables like cell type (e.g., nucleoside transporter-deficient vs. wild-type models) and incubation time (e.g., 15 min vs. 1 hour for uptake studies) .

- Mechanistic studies : Perform kinetic analyses (e.g., / for enzyme inhibition) and reversibility tests (washout experiments) to distinguish competitive vs. non-competitive inhibition .

- Molecular docking : Identify binding site discrepancies (e.g., ENT1 vs. ENT2 pockets) using software like AutoDock Vina .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodology :

- Solubility enhancement : Introduce hydrophilic groups (e.g., morpholino or sulfonamide) at the 4-position of the triazine ring .

- Metabolic stability : Replace labile substituents (e.g., esters with ethers) to reduce CYP450-mediated degradation .

- Bioavailability testing : Use rodent models to assess oral absorption and plasma half-life. Monitor metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.